![molecular formula C22H23NO5S B4537908 6-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4537908.png)
6-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves complex reactions that aim to incorporate various functional groups into the cyclohexene structure. For example, the synthesis of cyclohexene derivatives has been achieved through ring-closing metathesis and diastereoselective Grignard reactions, using readily available starting materials such as L-serine, demonstrating the versatility and adaptability of synthesis strategies for this class of compounds (Cong & Yao, 2006).
Molecular Structure Analysis
Molecular structure analysis of cyclohexene derivatives reveals that these compounds can adopt various conformations depending on the substitution pattern on the cyclohexene ring. Crystallographic studies provide insights into the conformational preferences and structural features of these molecules. For instance, compounds with cyclohexene structure have been characterized by X-ray crystallography, showing that they can crystallize in different space groups and adopt envelope conformations, highlighting the influence of substituents on the overall molecular structure (Kaur et al., 2012).
Chemical Reactions and Properties
Cyclohexene derivatives undergo various chemical reactions that modify their structure and properties. These reactions include cyclization, where the cyclohexene ring can react under specific conditions to form new cyclic structures, demonstrating the reactivity and functional versatility of these compounds (Shipilovskikh et al., 2009).
Physical Properties Analysis
The physical properties of cyclohexene derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the cyclohexene ring. Studies on these compounds have revealed that intermolecular interactions, such as hydrogen bonding, play a significant role in determining their physical properties and stability (Fun et al., 2010).
Chemical Properties Analysis
The chemical properties of cyclohexene derivatives are diverse and depend on the functional groups attached to the cyclohexene core. These properties include reactivity towards various reagents, ability to participate in cycloaddition reactions, and potential for forming a wide range of derivatives with different chemical functionalities. The versatility in chemical behavior makes these compounds of interest in synthetic chemistry and material science (Naveen et al., 2007).
properties
IUPAC Name |
6-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-3-28-22(27)18-17(14-9-5-4-6-10-14)13(2)29-20(18)23-19(24)15-11-7-8-12-16(15)21(25)26/h4-10,15-16H,3,11-12H2,1-2H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFVGVRSUKMKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3CC=CCC3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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